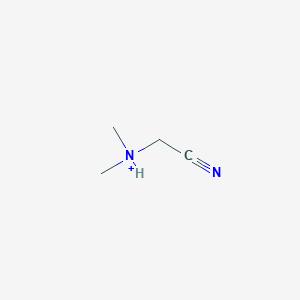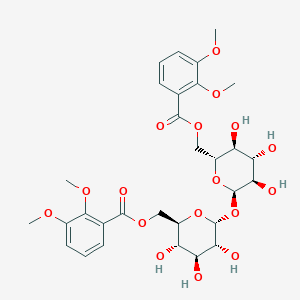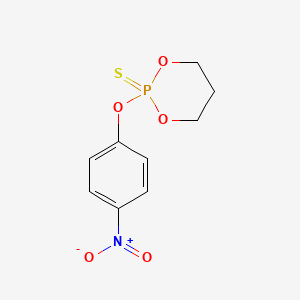
Acetic acid, (octadecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecyloxy)-, typically involves the esterification of acetic acid with octadecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:
CH3COOH+C18H37OH→CH3COOC18H37+H2O
Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecyloxy)-, can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid, (octadecyloxy)-, undergoes various chemical reactions typical of carboxylic acids and esters. These include:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and octadecanol.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed:
Hydrolysis: Acetic acid and octadecanol.
Reduction: Octadecyloxyethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (octadecyloxy)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of acetic acid, (octadecyloxy)-, is primarily related to its ability to interact with biological membranes due to its amphiphilic nature. The octadecyloxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it a candidate for use in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Acetic acid, (hexadecyloxy)-: Similar structure but with a hexadecyloxy group instead of an octadecyloxy group.
Acetic acid, (dodecyloxy)-: Contains a dodecyloxy group, making it less hydrophobic compared to acetic acid, (octadecyloxy)-.
Uniqueness: Acetic acid, (octadecyloxy)-, is unique due to its longer alkyl chain, which enhances its hydrophobicity and amphiphilic properties. This makes it particularly useful in applications requiring strong interactions with lipid membranes, such as in drug delivery and surfactant formulations.
Eigenschaften
CAS-Nummer |
112-83-4 |
|---|---|
Molekularformel |
C20H40O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-octadecoxyacetic acid |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22) |
InChI-Schlüssel |
NLXYWIJVTUKZQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


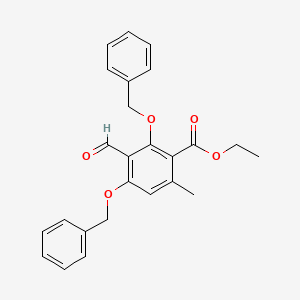
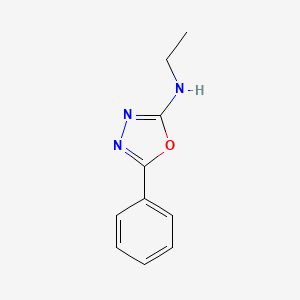
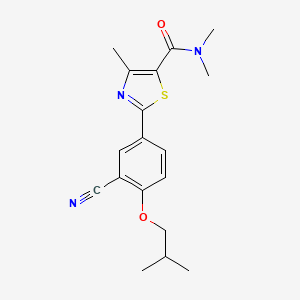
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)

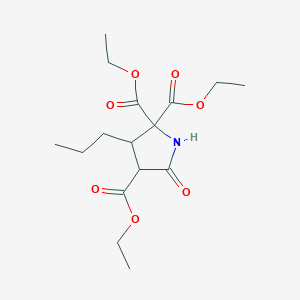
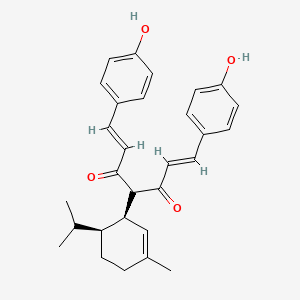
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
